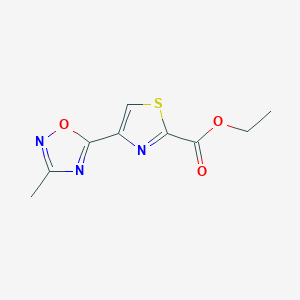

Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

Description

Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 4-position and an ethyl ester group at the 2-position. This structural combination confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capacity, while the thiazole ring contributes to π-π stacking interactions, both critical for biological activity .

The compound is synthesized via cyclization reactions, often involving precursors like thioamides or amidoximes.

Properties

IUPAC Name |

ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c1-3-14-9(13)8-11-6(4-16-8)7-10-5(2)12-15-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIOYPJYVGVJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thiourea derivatives with α-haloketones.

Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the thiazole derivative with appropriate reagents such as hydrazine and carboxylic acids.

Esterification: The final step involves esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Amines, alcohols, and halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazoles or oxadiazoles.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate with structurally related compounds, emphasizing substituent variations and reported applications:

Key Observations

Bioactivity :

- The antiplasmodial activity of compound 1,5,6-trimethyl-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (IC₅₀ = 0.8 µM) suggests that the 3-methyl-1,2,4-oxadiazole-thiazole scaffold can be optimized for parasitic targeting when combined with lipophilic extensions .

- In contrast, Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate lacks direct bioactivity data but is structurally similar to kinase inhibitors due to its pyridine ring .

Synthetic Accessibility :

- Compounds like 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde are synthesized via straightforward cyclization, achieving high purity (97%) and stability (mp 133–135°C), which contrasts with the more complex multi-step routes required for benzimidazole hybrids .

Physicochemical Properties :

- The ethyl ester group in the target compound improves solubility compared to aldehyde or phenylacetate analogues, which may explain its utility as a pharmaceutical intermediate .

- Thiazole-isoxazole hybrids (e.g., Ethyl 5-methyl-4-(thiazol-2-ylcarbamoyl)isoxazole-3-carboxylate ) exhibit lower metabolic stability than oxadiazole-thiazole derivatives due to the isoxazole’s susceptibility to hydrolysis .

Biological Activity

Ethyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a thiazole ring and an oxadiazole moiety. The presence of these heterocycles contributes to its biological activity. The molecular formula is with a molecular weight of approximately 238.27 g/mol.

Anticancer Activity

Research indicates that compounds containing the oxadiazole and thiazole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase-3 cleavage .

A study focusing on related thiazole derivatives reported IC50 values indicating strong cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The presence of substituents like methyl groups on the oxadiazole ring enhances biological activity by improving solubility and receptor binding affinity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 10.38 |

| Related Thiazole Derivative | PANC-1 | 12.5 |

Antimicrobial Activity

The antimicrobial properties of thiazole and oxadiazole derivatives have been extensively studied. This compound has demonstrated effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anti-inflammatory Effects

Compounds with oxadiazole structures have also been associated with anti-inflammatory activities. In vivo studies indicated that these compounds can reduce inflammation markers in animal models of acute inflammation . The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is primarily mediated through:

- Apoptosis Induction : Activation of apoptotic pathways via p53 signaling.

- Enzyme Inhibition : Selective inhibition of enzymes such as carbonic anhydrases which are implicated in cancer progression.

- Cytokine Modulation : Reduction of inflammatory cytokines contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Studies : A study demonstrated that this compound could significantly inhibit the growth of MCF-7 cells at concentrations as low as 10 µM.

- In Vivo Models : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.